molecular formula C13H19N B13194778 N-[1-(2,4-Dimethylphenyl)ethyl]cyclopropanamine

N-[1-(2,4-Dimethylphenyl)ethyl]cyclopropanamine

Cat. No.: B13194778
M. Wt: 189.30 g/mol
InChI Key: OLGCKDZDYYXSOA-UHFFFAOYSA-N
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Description

N-[1-(2,4-Dimethylphenyl)ethyl]cyclopropanamine is an organic compound characterized by a cyclopropane ring fused to an amine group, with a 2,4-dimethylphenyl-substituted ethyl chain (molecular formula C₁₃H₁₉N, molecular weight 189.30 g/mol) . The cyclopropane ring introduces significant steric strain, while the dimethylphenyl group provides electronic and steric effects that influence reactivity and biological interactions.

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

N-[1-(2,4-dimethylphenyl)ethyl]cyclopropanamine

InChI

InChI=1S/C13H19N/c1-9-4-7-13(10(2)8-9)11(3)14-12-5-6-12/h4,7-8,11-12,14H,5-6H2,1-3H3

InChI Key

OLGCKDZDYYXSOA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)NC2CC2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,4-Dimethylphenyl)ethyl]cyclopropanamine typically involves the reaction of 2,4-dimethylphenylacetonitrile with cyclopropylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, ensuring that the compound is produced in a cost-effective and environmentally friendly manner.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,4-Dimethylphenyl)ethyl]cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents and other electrophiles can be used to introduce new substituents onto the phenyl ring or the cyclopropane moiety.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

N-[1-(2,4-Dimethylphenyl)ethyl]cyclopropanamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-[1-(2,4-Dimethylphenyl)ethyl]cyclopropanamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and processes. Detailed studies are required to fully elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Key Features :

  • Structural Uniqueness : The 2,4-dimethylphenyl group creates a sterically hindered environment, distinguishing it from simpler benzyl or phenyl analogs.
  • Synthesis : Typically involves cyclopropanation via alkylation or nucleophilic substitution, followed by reductive amination or hydrogenation to introduce the ethylamine moiety .

Structural Analogues: Substituent Variations

The compound’s biological and chemical properties are heavily influenced by substituent placement and electronic effects. Below is a comparative analysis of structurally related cyclopropanamine derivatives:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Substituents Key Features Biological/Reactivity Insights
N-[1-(2,4-Dimethylphenyl)ethyl]cyclopropanamine C₁₃H₁₉N 2,4-dimethylphenyl High steric hindrance; enhanced selectivity in receptor binding Potential applications in neuropharmacology due to modulated steric effects
N-Benzylcyclopropanamine C₁₀H₁₃N Benzyl group Lower steric hindrance; simpler structure Reduced target specificity compared to dimethylphenyl analog
N-[1-(3,4-Difluorophenyl)ethyl]cyclopropanamine C₁₁H₁₃F₂N 3,4-difluorophenyl Electronegative fluorine atoms increase lipophilicity Improved blood-brain barrier penetration; explored for CNS-targeted therapies
N-[1-(2-Chlorophenyl)ethyl]cyclopropanamine C₁₁H₁₃ClN 2-chlorophenyl Chlorine enhances electrophilic reactivity Potential for covalent binding to enzymes; higher toxicity risk
N-[1-(4-Methylbenzyl)cyclopropanamine C₁₂H₁₇N 4-methylbenzyl Methyl group at para position alters electronic distribution Lower steric effects compared to 2,4-dimethyl analog
N-{1-[3-(Trifluoromethyl)phenyl]ethyl}cyclopropanamine C₁₂H₁₄F₃N 3-trifluoromethylphenyl Strong electron-withdrawing CF₃ group Enhanced metabolic stability; explored in antiviral research

Key Insights :

  • Steric vs. Electronic Effects : The 2,4-dimethylphenyl group’s steric bulk reduces off-target interactions, enhancing selectivity for dopamine receptors. In contrast, halogenated analogs leverage electronic effects for stronger binding to ion channels or enzymes .
  • Metabolic Stability : Fluorinated derivatives exhibit longer half-lives due to resistance to cytochrome P450 oxidation .

Challenges :

  • Synthesis Complexity : Sterically hindered analogs require expensive catalysts (e.g., Ir-based) for asymmetric synthesis .

Conclusion this compound occupies a unique niche among cyclopropanamines, balancing steric and electronic effects for targeted applications. Its comparison with halogenated, fluorinated, and simpler benzyl analogs underscores the critical role of substituent design in modulating biological and chemical behavior. Future research should prioritize structure-activity relationship (SAR) studies to optimize therapeutic indices.

Biological Activity

N-[1-(2,4-Dimethylphenyl)ethyl]cyclopropanamine is a compound of interest in pharmacological research due to its potential biological activities. This article provides a detailed examination of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopropane ring which contributes to its unique pharmacological properties. The presence of the dimethylphenyl group is significant for its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its effects as a potential therapeutic agent. Key areas of investigation include:

  • Antiviral Activity : Preliminary studies suggest that compounds similar to this compound exhibit antiviral properties. For instance, related compounds have shown efficacy against alphaviruses like Chikungunya virus (CHIKV) by acting as irreversible inhibitors of viral proteases .
  • Neuropharmacological Effects : The compound's structural characteristics may influence its interaction with neurotransmitter systems, potentially offering insights into its use in treating neurological disorders.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that modifications to the cyclopropane and the aromatic ring can significantly alter potency and selectivity:

ModificationEffect on Activity
Substituents on the phenyl ringEnhanced binding affinity to target proteins
Variations in cyclopropane structureChanges in metabolic stability and bioavailability

Case Studies and Research Findings

  • Antiviral Efficacy : In vitro studies have demonstrated that derivatives of this compound exhibit promising antiviral activity. For example, a related compound showed an IC50 value of 60 nM against CHIKV protease, indicating strong inhibitory potential .
  • Neurotransmitter Interaction : Research has indicated that compounds with similar structures can modulate neurotransmitter receptors, suggesting potential applications in treating mood disorders or neurodegenerative diseases.
  • Toxicology Studies : Safety profiles are critical for any therapeutic candidate. Preliminary toxicological assessments indicate that modifications to the compound can influence cytotoxicity levels, underscoring the importance of careful SAR analysis.

Future Directions

Given the promising biological activities associated with this compound, future research should focus on:

  • In Vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies : To elucidate the precise mechanisms through which this compound exerts its biological effects.
  • Clinical Trials : If preclinical results are favorable, advancing to human trials will be essential for assessing therapeutic potential.

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